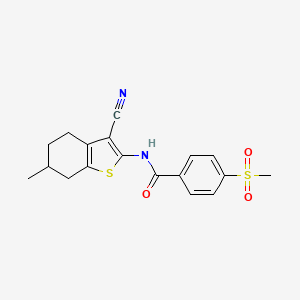

![molecular formula C21H27BrN6O B6481453 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine CAS No. 886897-46-7](/img/structure/B6481453.png)

3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, two piperazine rings, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the number and type of atoms in the compound, as well as their connectivity.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine rings might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromobenzoyl group might increase its density and boiling point, while the piperazine rings might make it more soluble in polar solvents .Scientific Research Applications

3-BEPP has been studied for a variety of scientific research applications, including its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-bacterial, and anti-oxidant properties, as well as its ability to modulate cellular signalling pathways. Additionally, 3-BEPP has been studied for its potential applications in drug discovery and development. It has been used to study the structure-activity relationships of various compounds, as well as to identify new compounds with therapeutic potential.

Mechanism of Action

Target of Action

Similar compounds with piperazin-1-yl and benzothiazole derivatives have been found to exhibit a wide range of biological activities . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Compounds with similar structures have been found to interact with their targets, resulting in significant antibacterial and antifungal activity .

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, implying that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been found to exhibit significant antibacterial and antifungal activity .

Action Environment

The activity of similar compounds may be influenced by various factors, including the presence of other substances, temperature, ph, and more .

Advantages and Limitations for Lab Experiments

3-BEPP is a useful compound for laboratory experiments due to its easy synthesis and wide range of potential applications. It has been used to study the structure-activity relationships of various compounds, as well as to identify new compounds with therapeutic potential. Additionally, 3-BEPP is relatively stable, making it a good choice for long-term experiments. However, there are some limitations to using 3-BEPP in laboratory experiments. It is a relatively new compound, so its exact mechanism of action is still being studied. Additionally, it is a relatively expensive compound, which can make it difficult to obtain for some experiments.

Future Directions

There are a number of potential future directions for the study of 3-BEPP. These include further research into its mechanism of action, its potential therapeutic effects, and its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects could lead to new and improved methods of using 3-BEPP in laboratory experiments. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways of producing 3-BEPP.

Synthesis Methods

3-BEPP can be synthesized using a multi-step process involving a series of chemical reactions. The first step is the formation of 4-bromobenzoyl piperazine (BBP) from 4-bromobenzaldehyde and 1-methylpiperazine. The second step is the formation of 4-ethylpiperazine (EP) from ethyl chloride and 1-methylpiperazine. Finally, 3-BEPP is synthesized by condensing BBP and EP in the presence of a base. This method has been used to synthesize 3-BEPP in a laboratory setting, and it is considered to be a simple and efficient way to produce the compound.

properties

IUPAC Name |

(4-bromophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrN6O/c1-2-25-9-11-26(12-10-25)19-7-8-20(24-23-19)27-13-15-28(16-14-27)21(29)17-3-5-18(22)6-4-17/h3-8H,2,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQNJMWLLYOAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B6481378.png)

![N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide](/img/structure/B6481393.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6481411.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6481419.png)

![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481425.png)

![1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B6481436.png)

![1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane](/img/structure/B6481439.png)

![2-(4-fluorobenzenesulfonyl)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B6481461.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481469.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide](/img/structure/B6481476.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride](/img/structure/B6481492.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B6481493.png)